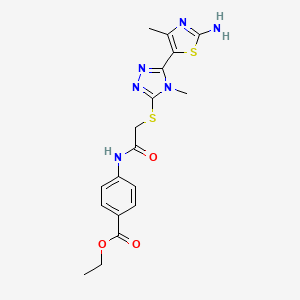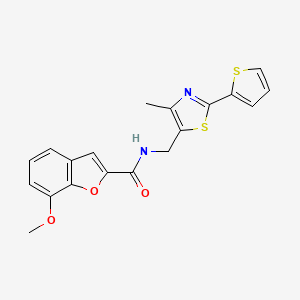![molecular formula C14H23N3O2 B2523058 1'-(Prop-2-enoyl)-[1,4'-bipiperidine]-4'-carboxamide CAS No. 2286459-86-5](/img/structure/B2523058.png)
1'-(Prop-2-enoyl)-[1,4'-bipiperidine]-4'-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1'-(Prop-2-enoyl)-[1,4'-bipiperidine]-4'-carboxamide is a type of carboxamide, which is a functional group characterized by a carbonyl group (C=O) linked to an amine group (NH2). Carboxamides are significant in medicinal chemistry due to their presence in various bioactive compounds and pharmaceuticals.
Synthesis Analysis
The synthesis of carboxamides, such as 1'-(Prop-2-enoyl)-[1,4'-bipiperidine]-4'-carboxamide, can be efficiently achieved through the reaction of free carboxylic acids with amines. A study demonstrates that carboxamides can be rapidly formed in high yields by equimolar reactions of free carboxylic acids and amines, involving secondary or tertiary alkyl substituted acids and amines, with 1-methyl-2-halopyridinium iodides in the presence of tri-n-butylamine . This method could potentially be applied to synthesize the bipiperidine carboxamide .
Molecular Structure Analysis
The molecular structure of 1'-(Prop-2-enoyl)-[1,4'-bipiperidine]-4'-carboxamide would likely involve a bipiperidine scaffold, which is a structure that contains two piperidine rings. Piperidine is a six-membered heterocyclic amine, and its derivatives are known to exhibit various biological activities. The presence of the carboxamide group would introduce a point of polarity and potential for hydrogen bonding, which could influence the compound's interaction with biological targets.
Chemical Reactions Analysis
While specific reactions of 1'-(Prop-2-enoyl)-[1,4'-bipiperidine]-4'-carboxamide are not detailed in the provided papers, carboxamides in general can undergo a variety of chemical reactions. These can include amidation and substitution reactions, which are fundamental in the synthesis of carboxamide derivatives . The chemical reactivity of the compound would also be influenced by the presence of the prop-2-enoyl group, which could undergo additional reactions such as Michael addition or nucleophilic attack due to the presence of the carbon-carbon double bond.
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxamides are influenced by their molecular structure. The presence of the carboxamide group typically increases the boiling point and melting point relative to the corresponding carboxylic acid or amine due to the potential for hydrogen bonding. The bipiperidine moiety in 1'-(Prop-2-enoyl)-[1,4'-bipiperidine]-4'-carboxamide would likely contribute to the compound's lipophilicity and could affect its ability to cross biological membranes. The specific physical and chemical properties of this compound would need to be determined experimentally.
Relevant Case Studies
Although no direct case studies on 1'-(Prop-2-enoyl)-[1,4'-bipiperidine]-4'-carboxamide are provided, research on similar compounds can offer insights. For instance, a series of 4-benzylpiperidine carboxamides were synthesized and tested for their dual serotonin and norepinephrine reuptake inhibition, indicating the potential for bipiperidine carboxamides to act on the central nervous system . Additionally, DNA-threading bis(9-aminoacridine-4-carboxamides) with piperidine sidechains have been studied for their DNA binding, cytotoxicity, and cell cycle arrest capabilities, suggesting that modifications to the piperidine rings can significantly alter biological activity . These studies highlight the importance of the carboxamide and piperidine components in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
Research in chemical synthesis often explores the development of new methods for creating complex molecules. For instance, the study by Khan et al. (2005) discusses an efficient synthesis process for pyrazolo[4,3-d]pyrimidin-7-ones, highlighting the broader category of chemical transformations involving carboxamide compounds, which may be relevant to the synthesis or modification of 1'-(Prop-2-enoyl)-[1,4'-bipiperidine]-4'-carboxamide (Khan et al., 2005).
Biological Applications
In the realm of biology, compounds like 1'-(Prop-2-enoyl)-[1,4'-bipiperidine]-4'-carboxamide may be investigated for their potential biological activities. For example, Morán-Ramallal et al. (2007) report on the kinetic resolution of aziridine-2-carboxamides by Rhodococcus rhodochrous, leading to enantiopure products, which could be a step towards discovering new bioactive compounds or pharmaceutical intermediates (Morán-Ramallal et al., 2007).
Medicinal Chemistry Building Blocks
Compounds like 1'-(Prop-2-enoyl)-[1,4'-bipiperidine]-4'-carboxamide might serve as building blocks or intermediates in medicinal chemistry. Rey-Rodriguez et al. (2018) discuss the intermolecular rhodium(II)-catalyzed C(sp3)-H amination of enamides, yielding 4-aminopiperidine derivatives, which are valuable in drug discovery and development (Rey-Rodriguez et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-piperidin-1-yl-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-2-12(18)16-10-6-14(7-11-16,13(15)19)17-8-4-3-5-9-17/h2H,1,3-11H2,(H2,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOHAYCMXHQNNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)(C(=O)N)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(Prop-2-enoyl)-[1,4'-bipiperidine]-4'-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2522975.png)

![(Z)-5-((2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2522979.png)
![2-Chloro-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]propanamide](/img/structure/B2522980.png)
![2-(Allylsulfanyl)-7,9-dimethyl-4-morpholinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2522981.png)

![2-Chloro-N-(5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-yl)propanamide](/img/structure/B2522985.png)
![4-benzyl-N-isopropyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2522986.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2522987.png)


![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-N'-(2-methoxyphenyl)oxamide](/img/structure/B2522995.png)

